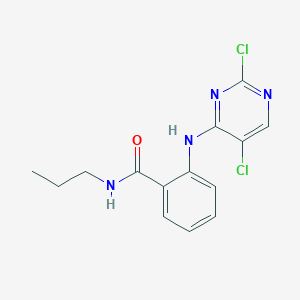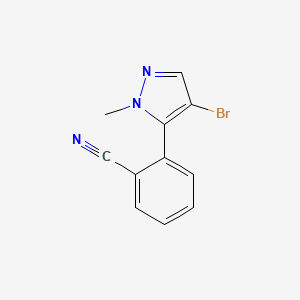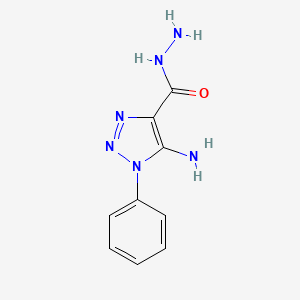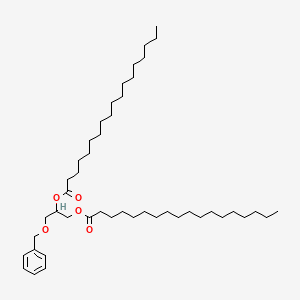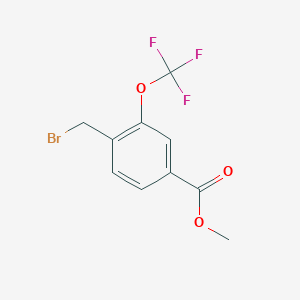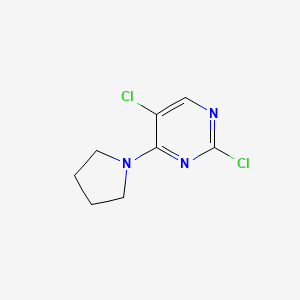
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine is a heterocyclic organic compound with the molecular formula C8H9Cl2N3. It is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 5, and a pyrrolidine ring at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine typically involves the reaction of 2,5-dichloropyrimidine with pyrrolidine under suitable conditions. One common method involves heating the reactants in a solvent such as ethanol or acetonitrile, often in the presence of a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to modify its electronic properties
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Lactams or other oxidized derivatives.
Reduction Products: Reduced forms of the pyrrolidine ring
Aplicaciones Científicas De Investigación
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Materials Science: It is utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
- Pyrrolo[2,3-d]pyrimidine derivatives
- Diaminopyrimidines
Uniqueness
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and binding properties. This makes it a valuable scaffold for the development of compounds with enhanced biological activity and specificity .
Propiedades
Fórmula molecular |
C8H9Cl2N3 |
|---|---|
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
2,5-dichloro-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2 |
Clave InChI |
BFYATRKQWPZPBE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=NC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
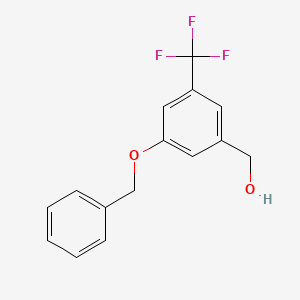
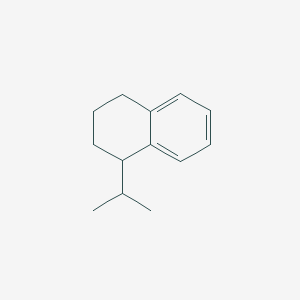
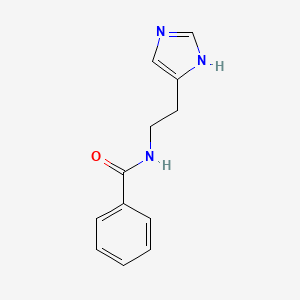
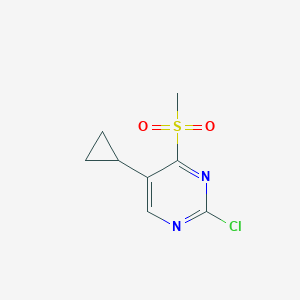
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

